
3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of this compound is C14H15N5O3. It contains a pyrrolidine ring, a pyrazine ring, and a nitrile group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrazine ring is a six-membered ring with two nitrogen atoms. The nitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom.Physical and Chemical Properties Analysis
The molecular weight of this compound is 301.306. Other physical and chemical properties are not available.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized various pyrazine derivatives, including compounds similar to 3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and characterized their chemical properties. These compounds serve as intermediates in the production of more complex molecules with potential applications in materials science and pharmacology (Elewa et al., 2021).
Antimicrobial and Anticancer Activities
Several studies have evaluated the biological activities of pyrazine derivatives, finding them to exhibit antimicrobial and anticancer properties. This suggests their potential use in developing new therapeutic agents (Elewa et al., 2021).
Material Science Applications
Pyrazine derivatives have been investigated for their utility in material science, including the synthesis of conducting polymers and other functional materials. These compounds' electronic properties make them suitable for various applications, from electronics to sensors (Sotzing et al., 1996).
Heterocyclic Chemistry
The compound and its related derivatives are used in heterocyclic chemistry to synthesize new heterocyclic compounds with potential applications in drug discovery and development. These synthetic routes contribute to the diversity of bioactive molecules available for pharmacological testing (Abdallah, 2007).
Safety and Hazards
This product is not intended for human or veterinary use. It is for research use only.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine structure have been known to interact with various biological targets, contributing to their therapeutic effects .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function .
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been known to influence various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine structure have been known to exhibit various biological activities, which could be attributed to their interaction with biological targets .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
3-[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c15-7-11-13(17-5-4-16-11)22-9-3-6-19(8-9)14(21)10-1-2-12(20)18-10/h4-5,9-10H,1-3,6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWQCJXXRGWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
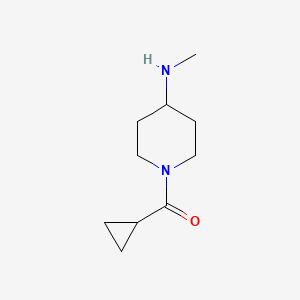
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)
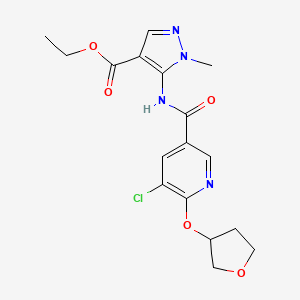
![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)
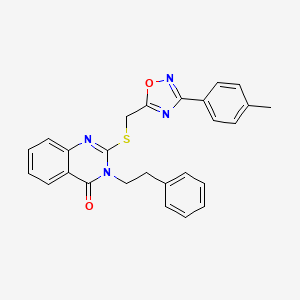
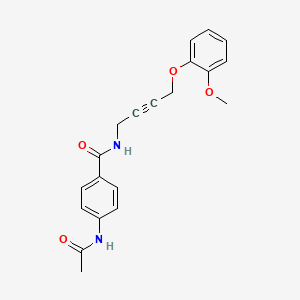


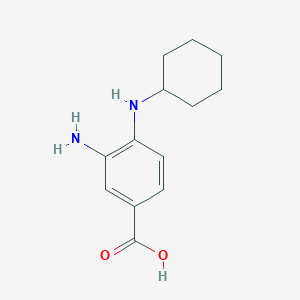

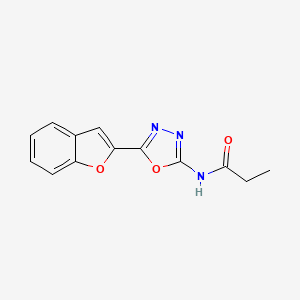
![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)
